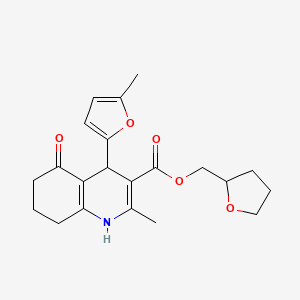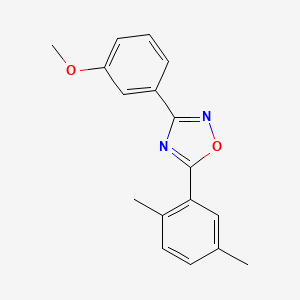
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide, also known as CPP-115, is a compound that belongs to the family of GABA aminotransferase inhibitors. CPP-115 is a potent and selective inhibitor of GABA aminotransferase, which is an enzyme that is responsible for the degradation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. The inhibition of GABA aminotransferase leads to an increase in the concentration of GABA in the brain, which results in an increase in the inhibitory tone of the brain and a decrease in the excitatory tone.
作用機序
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide works by inhibiting the activity of GABA aminotransferase, which is responsible for the degradation of GABA in the brain. This leads to an increase in the concentration of GABA in the brain, which results in an increase in the inhibitory tone of the brain and a decrease in the excitatory tone. This mechanism of action is similar to that of the benzodiazepines, which are a class of drugs that are used for the treatment of anxiety and insomnia.
Biochemical and Physiological Effects:
The increase in the concentration of GABA in the brain that is produced by N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has a number of biochemical and physiological effects. GABA is the primary inhibitory neurotransmitter in the brain, and it plays a key role in the regulation of neuronal excitability. The increase in the inhibitory tone of the brain that is produced by N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide leads to a decrease in the activity of neurons, which results in a reduction in the symptoms of epilepsy, anxiety, and depression.
実験室実験の利点と制限
One advantage of N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is that it is a potent and selective inhibitor of GABA aminotransferase, which makes it a useful tool for studying the role of GABA in the brain. However, one limitation of N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is that it is not very soluble in water, which can make it difficult to administer in some experimental settings.
将来の方向性
There are a number of future directions for research on N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide. One area of research is the development of new and more effective inhibitors of GABA aminotransferase. Another area of research is the investigation of the potential therapeutic applications of N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide in the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the biochemical and physiological effects of N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide, including its effects on GABA signaling and neuronal excitability.
合成法
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide can be synthesized by reacting cyclopentylmagnesium bromide with 4-phenyl-2-oxo-tetrahydro-pyran-4-carboxylic acid methyl ester, followed by the hydrolysis of the resulting ester to obtain N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide.
科学的研究の応用
N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. N-cyclopentyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been shown to have anticonvulsant, anxiolytic, and antidepressant effects in animal models, and it has been suggested that it may be useful in the treatment of drug addiction by reducing drug-seeking behavior.
特性
IUPAC Name |
N-cyclopentyl-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c19-16(18-15-8-4-5-9-15)17(10-12-20-13-11-17)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDZUTBHHGNKUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2(CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5211932.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)acetamide](/img/structure/B5211936.png)
![N-(4-chlorophenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5211941.png)

![4-ethoxy-N-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5211961.png)

![N-[1-(1-adamantyl)-2-(benzylamino)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B5211994.png)

![2-[(4-fluorophenyl)sulfonyl]-1-(1H-indol-3-yl)-2,3-dihydroisoquinoline](/img/structure/B5212008.png)
![2,2-dimethyl-3-[(1-piperidinylacetyl)oxy]propyl 1-piperidinylacetate](/img/structure/B5212018.png)

![7-{(4-chlorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B5212037.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5212050.png)
